![molecular formula C5H5ClN2 B028068 5-(Chloromethyl)pyrimidine CAS No. 101346-02-5](/img/structure/B28068.png)
5-(Chloromethyl)pyrimidine
Overview
Description
5-(Chloromethyl)pyrimidine is a significant intermediate in the synthesis of various heterocyclic compounds. Its utility in organic synthesis stems from its reactive chloromethyl group, which facilitates further functionalization and incorporation into diverse molecular frameworks.
Synthesis Analysis
The synthesis of this compound derivatives involves halogenation reactions, where iodine and chlorine atoms are introduced into the pyrimidine molecule. For example, the reaction of 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid and phosphoryl chloride introduces iodine and chlorine, respectively, into the C-5 side chain (Gazivoda et al., 2008).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using techniques such as 1H-NMR, 13C-NMR, MS, IR spectra, and X-ray crystal structure analysis. These studies reveal the planarity of the molecule and the formation of hydrogen-bonded chains in specific derivatives, indicating the importance of intermolecular interactions in determining the solid-state structure (Gazivoda et al., 2008).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including cyclodehydration, alkylation, and substitution reactions. For instance, cyclodehydration of 5-(carboxymethyl)amino-substituted pyrimidines yields novel mesoionic imidazo[1,2-c]pyrimidin-3-one compounds. These reactions highlight the compound's reactivity towards forming new cyclic structures and substituting groups on the pyrimidine ring (Edstrom et al., 1994).
Mechanism of Action
Target of Action
5-(Chloromethyl)pyrimidine is a pyrimidine derivative. Pyrimidines are known to have inhibitory effects on certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes in the expression and activities of certain inflammatory mediators .
Biochemical Pathways
Pyrimidines, including this compound, are involved in the synthesis of nucleotides. The de novo pathway enzymes build purine and pyrimidine nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate
Pharmacokinetics
The compound’s molecular weight (16502 g/mol) and physical form (solid) have been reported .
Result of Action
Pyrimidines are known to have inhibitory effects on certain vital inflammatory mediators .
Action Environment
The selection of boron reagents for suzuki–miyaura coupling, a common reaction in organic chemistry, can be influenced by environmental factors .
Safety and Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
5-(chloromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDIIDXRVCNTDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563354 | |
Record name | 5-(Chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101346-02-5 | |
Record name | 5-(Chloromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101346-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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